5-Amino-2-methyl-2H-tetrazole
Overview
Description
5-Amino-2-methyl-2H-tetrazole is an organic compound with the molecular formula C₂H₅N₅ and a molecular weight of 99.0946 g/mol . It is a derivative of tetrazole, characterized by the presence of an amino group and a methyl group attached to the tetrazole ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
Tetrazoles, in general, are known to exhibit excellent coordination abilities through their four nitrogen atoms, acting either as multidentate ligands or as bridging building blocks in supramolecular assemblies .
Mode of Action
It is known that tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds .
Biochemical Pathways
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in sar-driven medicinal chemistry analogue syntheses .
Pharmacokinetics
Tetrazoles are generally resistant to biological degradation , which could impact their bioavailability.
Result of Action
It is known that tetrazoles can liberate corrosive and toxic gases and heat when they react with acidic materials and strong oxidizers .
Action Environment
The action, efficacy, and stability of 5-Amino-2-methyl-2H-tetrazole can be influenced by environmental factors. For example, tetrazoles can undergo exothermic reactions with reducing agents . Additionally, the presence of acidic materials, strong oxidizers, and active metals can trigger reactions with tetrazoles .
Biochemical Analysis
Biochemical Properties
5-Amino-2-methyl-2H-tetrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a ligand, forming coordination complexes with metal ions, which can influence the activity of metalloenzymes . Additionally, this compound can participate in hydrogen bonding and electrostatic interactions with proteins, affecting their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This compound can also affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity . This compound can also interact with DNA and RNA, affecting transcription and translation processes . The binding interactions of this compound with biomolecules are often mediated by hydrogen bonds, van der Waals forces, and electrostatic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical pathways without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . This compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can affect its biochemical activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Amino-2-methyl-2H-tetrazole can be synthesized through several methods. One common approach involves the reaction of methylhydrazine with cyanogen azide under controlled conditions . Another method includes the cyclization of methylhydrazine with formamide and sodium azide . These reactions typically require specific temperature and pressure conditions to ensure the successful formation of the tetrazole ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-methyl-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives under specific conditions.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can produce various substituted tetrazoles .
Scientific Research Applications
5-Amino-2-methyl-2H-tetrazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Methyl-2H-tetrazol-5-amine
- 5-Amino-1H-tetrazole
- 2-Methyl-5-tetrazolamine
Comparison: 5-Amino-2-methyl-2H-tetrazole is unique due to the presence of both an amino group and a methyl group on the tetrazole ring, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
2-methyltetrazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5/c1-7-5-2(3)4-6-7/h1H3,(H2,3,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUKLCJYWVMPML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210527 | |
Record name | 5-Amino-2-methyl-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6154-04-7 | |
Record name | 2-Methyl-2H-tetrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6154-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-methyl-2H-tetrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006154047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6154-04-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141015 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-2-methyl-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2-methyl-2H-tetrazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69YEK2LM2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key physicochemical properties of 5-amino-2-methyl-2H-tetrazole that make it suitable as an energetic material?
A1: Research indicates that this compound (6), obtained by nitrating this compound with concentrated nitric acid, exhibits several desirable properties for energetic materials []:
- Endothermic Nature: Compound 6 is endothermic, meaning it releases heat upon decomposition [].
- High Energy Release: Calculations using the EXPLO5 software predict detonation properties comparable to established explosives like TNT and RDX [].
- Sensitivity: Sensitivity testing using BAM methods reveals moderate sensitivity to impact and friction, correlating with calculated electrostatic potentials [].
- Crystalline Structure: Single-crystal X-ray diffraction analysis confirmed the molecular structure of 6 in the solid state [].
Q2: How does the performance of this compound compare to existing explosives like RDX?
A2: While both compounds show promise as energetic materials, this compound demonstrates superior performance in certain aspects []:
- Explosion Power: Koenen steel sleeve tests revealed a higher explosion power for this compound compared to RDX [].
- Thermal Stability: While the provided research doesn't directly compare the thermal stability of compound 6 with RDX, it does note that long-term stability at elevated temperatures was assessed using thermal safety calorimetry (FlexyTSC) []. This suggests a focus on understanding its stability profile for practical applications.
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